2-Bromo-7-chloro-9,9'-spirobi[fluorene]
Description
Significance of Spirobifluorene Scaffolds in Modern Materials Science
The 9,9'-spirobi[fluorene] (SBF) scaffold is a highly significant molecular structure in the design of advanced organic semiconductors. rsc.orgresearchgate.net Its core consists of two fluorene (B118485) units linked by a common spiro-carbon atom, resulting in a rigid, orthogonal geometry where the two fluorene moieties are perpendicular to each other. rsc.orgrsc.org This distinctive three-dimensional architecture is fundamental to its valuable properties in materials science.
One of the most critical advantages of the SBF core is its ability to enhance the thermal and morphological stability of the materials in which it is incorporated. rsc.orgrsc.org The bulky and non-planar structure effectively disrupts intermolecular packing (π-π stacking), which suppresses crystallization and promotes the formation of stable amorphous glasses. ossila.com This morphological stability is a key requirement for the longevity and reliability of organic electronic devices.
The spiro-linkage also breaks the electronic conjugation between the two fluorene units, which has important photophysical consequences. rsc.orgossila.com This electronic separation allows for the design of materials with high triplet energies, a crucial property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netossila.comacs.org The SBF scaffold is a central component in many highly efficient organic semiconductors used in OLEDs and organic solar cells. rsc.org For instance, the renowned hole-transporting material, Spiro-OMeTAD, is built upon an SBF core. rsc.orgrsc.org
The different substitution positions on the fluorene units (C1, C2, C3, C4, etc.) provide a versatile platform for chemists to fine-tune the electronic and photophysical properties of SBF-based materials, making it one of the most important building blocks in organic electronics. researchgate.netnih.gov
Rationale for Halogen Functionalization (Bromine and Chlorine) in Spirobifluorene Systems for Tunable Properties
Halogenation of the spirobifluorene scaffold is a powerful and widely used strategy for creating versatile intermediates in the synthesis of complex organic electronic materials. Introducing bromine and chlorine atoms onto the SBF core serves two primary purposes: tuning the intrinsic electronic properties of the molecule and providing reactive handles for subsequent chemical modifications.
The introduction of halogens, which are electronegative atoms, can modulate the energy levels (HOMO/LUMO) of the SBF core. This electronic tuning is a critical aspect of material design, enabling the optimization of charge injection, transport, and recombination properties in electronic devices.
More importantly, the carbon-halogen bond (C-Br and C-Cl) provides a reactive site for a variety of metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis. They allow for the precise and efficient attachment of a wide range of functional groups to the SBF scaffold. 20.210.105 For example, brominated SBF derivatives are common starting materials for synthesizing more complex structures, including polymers and emissive materials for OLEDs. ossila.comossila.com By using halogenated SBFs, researchers can systematically build up molecular complexity, attaching electron-donating, electron-accepting, or charge-transporting moieties to create materials with specific, targeted functionalities.
The presence of two different halogens, such as in 2-Bromo-7-chloro-9,9'-spirobi[fluorene], offers the potential for regioselective and sequential functionalization, further enhancing the synthetic versatility of the building block.
Overview of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] as a Versatile Building Block in Advanced Material Design
2-Bromo-7-chloro-9,9'-spirobi[fluorene] is a prime example of an asymmetrically functionalized SBF derivative designed for advanced material synthesis. This compound features a bromine atom at the 2-position of one fluorene unit and a chlorine atom at the 7-position of the other. This specific arrangement of two different halogens makes it a highly valuable and versatile building block.
The key advantage of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond under typical catalytic conditions. This reactivity difference allows for selective, stepwise synthesis. A functional group can first be introduced at the more reactive 2-position via the bromine atom. Subsequently, a second, different functional group can be attached at the 7-position via the less reactive chlorine atom in a separate reaction step.
This step-wise functionalization capability is crucial for the rational design of complex, non-symmetric molecules for organic electronics. It enables the creation of materials where different functionalities, such as hole-transporting and electron-transporting units, are precisely positioned within the same molecule. Such well-defined molecular architectures are essential for optimizing device performance in applications like OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The rigid SBF core ensures that these appended functional units are held in a well-defined three-dimensional orientation, which is beneficial for controlling charge transport and photophysical processes.
Below is a table summarizing the key attributes of the 2-Bromo-7-chloro-9,9'-spirobi[fluorene] building block.
| Attribute | Description | Significance in Material Design |
|---|---|---|
| Core Structure | 9,9'-Spirobi[fluorene] (SBF) | Provides high thermal stability, morphological stability (amorphous nature), and a rigid 3D framework. rsc.orgrsc.org |
| Functional Group 1 | Bromine at C2 position | Highly reactive site for standard cross-coupling reactions (e.g., Suzuki, Stille). Enables initial functionalization. |
| Functional Group 2 | Chlorine at C7 position | Less reactive site compared to C-Br. Allows for sequential, regioselective functionalization. |
| Overall Utility | Asymmetric bifunctional building block | Enables the synthesis of complex, non-symmetric molecules with precisely placed functional units for tailored electronic and photophysical properties. |
Structure
3D Structure
Properties
Molecular Formula |
C25H14BrCl |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2'-bromo-7'-chloro-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14BrCl/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H |
InChI Key |
UIIPLHVGXYUGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Cl)C6=C4C=C(C=C6)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Functionalization Strategies for Spirobifluorene Derivatives
Regioselective Synthesis of Halogenated Spirobifluorene Cores
The synthesis of asymmetrically halogenated spirobifluorenes like 2-Bromo-7-chloro-9,9'-spirobi[fluorene] requires a multi-step approach that ensures regiochemical control at each stage, from the precursor synthesis to the final core formation and halogenation.
Precursor Synthesis from Fluorenone Derivatives and Organometallic Reagents
The construction of the spirobifluorene framework typically commences with the synthesis of a tertiary alcohol intermediate. This is achieved through the nucleophilic addition of an organometallic reagent to a fluorenone derivative. For the synthesis of 2-Bromo-7-chloro-9,9'-spirobi[fluorene], a plausible and efficient strategy involves starting with a pre-halogenated fluorenone. Specifically, 2-bromo-7-chlorofluoren-9-one serves as a key starting material. chemscene.com
The synthesis of this precursor can be envisioned through a sequential halogenation of fluorenone, although the direct literature for this specific mixed halogenation is sparse. Methodologies for the individual halogenation of fluorenone are well-established. For instance, regioselective bromination at the 2-position can be achieved using reagents like N-bromosuccinimide (NBS). chemicalbook.comrsc.org Subsequent chlorination of 2-bromofluorenone, or vice-versa, would require careful control of reaction conditions to achieve the desired 7-chloro substitution. The electron-withdrawing nature of the existing halogen and the ketone functionality would direct the second halogenation to the other aromatic ring.
Once the 2-bromo-7-chlorofluoren-9-one precursor is obtained, the next step involves the formation of the biaryl linkage necessary for the spirocyclization. This is accomplished by reacting the ketone with an organometallic reagent derived from 2-bromobiphenyl. The most common reagents for this transformation are Grignard reagents (2-biphenylmagnesium bromide) or organolithium reagents (2-lithiobiphenyl). The reaction proceeds via a nucleophilic attack of the biphenyl (B1667301) anion at the carbonyl carbon of the fluorenone, leading to the formation of 9-(2'-biphenyl)-2-bromo-7-chlorofluoren-9-ol.
Table 1: Key Intermediates in the Synthesis of 2-Bromo-7-chloro-9,9'-spirobi[fluorene]
| Compound Name | Structure | Role |
|---|---|---|
| 2-Bromo-7-chlorofluoren-9-one | Starting material for the formation of the tertiary alcohol intermediate. | |
| 2-Bromobiphenyl | Precursor for the organometallic reagent. |
Spirobifluorene Core Formation via Cyclization and Acid-Catalyzed Reactions
The pivotal step in the synthesis of the spirobifluorene core is the intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts type cyclization of the tertiary alcohol intermediate, 9-(2'-biphenyl)-2-bromo-7-chlorofluoren-9-ol. This reaction is typically catalyzed by strong acids.
The mechanism involves the protonation of the hydroxyl group by the acid, followed by the elimination of a water molecule to generate a stable tertiary carbocation at the C9 position of the fluorene (B118485) moiety. This electrophilic carbocation then attacks the ortho-position of the adjacent phenyl ring of the biphenyl group, leading to the formation of the spiro center and the concomitant regeneration of a proton.
A variety of acidic conditions have been employed for this cyclization, with the choice of acid and solvent influencing the reaction yield and purity of the product.
Table 2: Comparison of Acid Catalysts for Spirocyclization
| Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Acetic acid, heat | Readily available, inexpensive | Harsh conditions, potential for side reactions |
| Hydrochloric Acid (HCl) | Acetic acid, heat | Common laboratory reagent | Can be less efficient than stronger acids |
| Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, heat | Effective for less reactive substrates | Difficult to handle and remove after reaction |
The use of superacids like triflic acid has been shown to be particularly effective, often allowing the reaction to proceed at lower temperatures and with shorter reaction times, which can be advantageous for substrates with sensitive functional groups.
Controlled Halogenation Techniques for Selective Bromine and Chlorine Incorporation
As discussed, the most strategic approach for the synthesis of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] involves the use of a pre-halogenated fluorenone precursor. Direct halogenation of the parent 9,9'-spirobi[fluorene] scaffold to achieve this specific mixed halogenation pattern is challenging due to the difficulty in controlling the regioselectivity of two different halogens in a sequential manner.
Electrophilic aromatic halogenation of the SBF core is known to occur preferentially at the 2, 2', 7, and 7' positions. Introducing a single bromine atom at the 2-position could be achieved under controlled conditions. However, the subsequent introduction of a chlorine atom specifically at the 7-position would be difficult to control and would likely lead to a mixture of products, including dichlorinated and further brominated species. Therefore, the precursor-based approach offers superior regiochemical control for the synthesis of asymmetrically substituted spirobifluorenes.
Post-Synthetic Functionalization of 2-Bromo-7-chloro-9,9'-spirobi[fluorene]
The presence of two different halogen atoms at specific positions on the spirobifluorene core provides a versatile platform for further functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective and sequential modifications.
Cross-Coupling Reactions for Extended π-Conjugation (e.g., Suzuki, Ullmann Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the π-conjugated system of the spirobifluorene core.
The Suzuki coupling reaction, which couples an organoboron reagent with an organic halide, is widely used for this purpose. In the case of 2-Bromo-7-chloro-9,9'-spirobi[fluorene], the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective functionalization at the 2-position. nih.govlibretexts.org By carefully choosing the palladium catalyst, ligand, and reaction conditions, it is possible to achieve a high degree of selectivity for the reaction at the brominated site while leaving the chlorinated site intact for subsequent transformations. nih.govresearchgate.net
The Ullmann coupling reaction, typically a copper-catalyzed reaction, is another valuable method, particularly for the formation of C-N and C-O bonds, which is useful for introducing electron-donating groups. Similar to the Suzuki coupling, the C-Br bond is generally more reactive than the C-Cl bond in Ullmann-type reactions, allowing for selective functionalization. rsc.org
Table 3: Chemoselective Cross-Coupling on 2-Bromo-7-chloro-9,9'-spirobi[fluorene]
| Reaction | Position of Functionalization | Typical Conditions | Resulting Functionality |
|---|---|---|---|
| Suzuki Coupling | 2-position (C-Br) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid/ester | Aryl, heteroaryl, or vinyl groups for extended conjugation. |
Integration of Diverse Electron-Donating and Electron-Withdrawing Moieties
The sequential functionalization of the bromo and chloro positions allows for the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the same spirobifluorene molecule, creating a "push-pull" system with tailored electronic properties.
Electron-Donating Groups (EDGs):
Amines: Arylamine moieties, such as diphenylamine (B1679370) or carbazole (B46965), are commonly introduced via palladium-catalyzed Buchwald-Hartwig amination or Ullmann condensation. These reactions would preferentially occur at the more reactive C-Br bond. acs.orgbeilstein-journals.org
Alkoxy/Aryloxy Groups: These can be introduced via Ullmann-type ether synthesis, reacting the halogenated spirobifluorene with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base.
Electron-Withdrawing Groups (EWGs):
Nitriles (Cyano Groups): The cyano group is a strong electron-withdrawing group that can be introduced via palladium-catalyzed cyanation, using reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govgoogle.comrsc.org This transformation can be performed on the remaining C-Cl bond after the C-Br bond has been functionalized.
Ketones: Friedel-Crafts acylation can introduce acyl groups, which are electron-withdrawing. However, this method may lack regioselectivity on an already substituted spirobifluorene core. A more controlled approach would involve a cross-coupling reaction with a suitable organometallic reagent bearing a protected ketone functionality.
By employing a stepwise functionalization strategy, first at the more reactive 2-bromo position and subsequently at the 7-chloro position, a wide array of donor-acceptor substituted spirobifluorene derivatives can be synthesized, offering a powerful method for tuning the optoelectronic properties for specific applications.
Strategies for Derivatization Towards Polymeric Structures and Supramolecular Assemblies
The presence of halogen substituents, such as bromine and chlorine on the spirobifluorene core, provides reactive handles for post-synthetic modification, enabling the construction of complex polymeric architectures and supramolecular assemblies. The differential reactivity of the bromo and chloro groups on "2-Bromo-7-chloro-9,9'-spirobi[fluorene]" can be exploited for selective and sequential functionalization.
Polymeric Structures:
Halogenated spirobifluorene derivatives are valuable monomers for the synthesis of conjugated polymers with tailored optoelectronic properties. The bromo and chloro substituents on "2-Bromo-7-chloro-9,9'-spirobi[fluorene]" can participate in various cross-coupling reactions to afford polymers with extended π-conjugation.
Key polymerization techniques include:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a powerful tool for C-C bond formation. "2-Bromo-7-chloro-9,9'-spirobi[fluorene]" can be polymerized with diboronic acids or diboronic esters to yield fully conjugated polymers. The choice of comonomer allows for the tuning of the polymer's band gap, solubility, and charge transport characteristics.
Yamamoto Coupling: This nickel-catalyzed polymerization of aryl halides is particularly useful for the synthesis of homopolymers. Treatment of "2-Bromo-7-chloro-9,9'-spirobi[fluorene]" with a nickel(0) catalyst can lead to the formation of a poly(spirobifluorene) with a regular, well-defined structure.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds. Polymerization of "2-Bromo-7-chloro-9,9'-spirobi[fluorene]" with diamines can produce polymers incorporating nitrogen atoms into the main chain, which can influence the material's charge-transporting properties and morphology.
The resulting polymers often exhibit high thermal stability and excellent film-forming properties, making them suitable for use as active layers in various organic electronic devices.
Supramolecular Assemblies:
The rigid and well-defined three-dimensional structure of the spirobifluorene unit makes it an excellent building block for the construction of ordered supramolecular assemblies. By introducing specific functional groups onto the "2-Bromo-7-chloro-9,9'-spirobi[fluorene]" core, non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking can be engineered to direct the self-assembly process.
For instance, the bromo and chloro substituents can be replaced with moieties capable of forming strong intermolecular interactions. The introduction of hydrogen-bonding units, such as carboxylic acids or amides, can lead to the formation of one-dimensional tapes or two-dimensional sheets. The resulting supramolecular structures can exhibit interesting properties, including chirality and long-range order, which are desirable for applications in sensing and nonlinear optics.
| Polymerization Method | Catalyst/Reagents | Resulting Polymer Type | Potential Applications |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd catalyst, base, diboronic acid/ester | Conjugated copolymers | OLEDs, OPVs, OFETs |
| Yamamoto Coupling | Ni(0) catalyst | Conjugated homopolymers | OLEDs, OPVs |
| Buchwald-Hartwig Amination | Pd catalyst, base, diamine | Polymers with N-linkages | Charge transport layers |
Spiro-Center Modification and Heteroatom Substitution Approaches (e.g., Sila-Spirobifluorene Systems)
Sila-Spirobifluorene Systems:
A significant modification involves the replacement of the central spiro-carbon atom with a silicon atom, leading to the formation of sila-spirobifluorene derivatives. This substitution has several important consequences:
Geometric Changes: The C-Si-C bond angle is generally smaller than the corresponding C-C-C bond angle in the parent spirobifluorene. This geometric distortion can affect the orthogonality of the two fluorenyl units, influencing the degree of through-space electronic communication.
Electronic Effects: Silicon is more electropositive than carbon, and the Si-C bonds have a lower energy σ* orbital. This can lead to σ-π conjugation with the fluorenyl π-systems, resulting in a lowering of the LUMO energy level and a red-shift in the absorption and emission spectra.
Chemical Reactivity: The silicon center can be further functionalized with various organic substituents, providing an additional site for tuning the molecule's properties. For example, attaching bulky groups to the silicon atom can enhance the solubility and processability of the resulting materials.
The synthesis of sila-spirobifluorenes typically involves the reaction of a di-lithiated biphenyl derivative with a dichlorosilane. Subsequent intramolecular cyclization yields the desired sila-spirobifluorene core. The presence of bromo and chloro substituents on the fluorenyl units, as in a potential precursor to a sila-analog of "2-Bromo-7-chloro-9,9'-spirobi[fluorene]", would likely be compatible with these synthetic conditions, allowing for the preparation of functionalized sila-spirobifluorene monomers for polymerization or further derivatization.
| Property | Spirobifluorene (Carbon Center) | Sila-Spirobifluorene (Silicon Center) |
|---|---|---|
| Bond Angle at Spiro-Center | Larger (tetrahedral carbon) | Smaller (tetrahedral silicon) |
| Electronic Effects | Spiro-conjugation | σ-π conjugation, lower LUMO |
| Functionalization | On fluorenyl units | On fluorenyl units and at the silicon center |
Theoretical and Computational Investigations of Electronic and Optical Phenomena in Spirobifluorene Architectures
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for predicting the electronic structure and excited-state properties of complex organic molecules. For spirobifluorene derivatives, these methods provide critical insights into their behavior in optoelectronic devices.
Table 1: Representative DFT Calculated HOMO, LUMO, and Energy Gaps for Substituted Spirobifluorene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 1,4-dp-SBF | -5.77 | -1.74 | 4.03 |
| 1-pbp-4-p-SBF | -5.79 | -1.75 | 4.04 |
| 1-mtp-4-p-SBF | -5.77 | -1.77 | 4.00 |
| 1,4-d(mbp)-SBF | -5.78 | -1.77 | 4.01 |
Data sourced from studies on 1,4-diaryl spirobifluorenes. nih.gov
The performance of organic photovoltaic and light-emitting devices is intrinsically linked to the behavior of excitons—bound electron-hole pairs. The exciton (B1674681) binding energy, which is the energy required to separate an exciton into a free electron and hole, is a crucial parameter. A lower exciton binding energy generally facilitates charge separation and improves the efficiency of charge carrier generation in solar cells.
Computational methods, including DFT and TD-DFT, can be employed to estimate exciton binding energies. While specific values for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] are not documented in the available literature, studies on similar organic semiconductors highlight the importance of the molecular structure and electronic properties in determining these values. The halogen substitution in 2-Bromo-7-chloro-9,9'-spirobi[fluorene] is anticipated to influence the intramolecular charge transfer characteristics, which in turn would affect the exciton binding energy and the efficiency of charge carrier generation.
Simulation of Photophysical Processes: Absorption and Emission Characteristics
TD-DFT is a widely used method for simulating the absorption and emission spectra of organic molecules. These simulations provide insights into the electronic transitions that give rise to the observed photophysical properties. For spirobifluorene derivatives, the absorption spectra are typically characterized by intense π-π* transitions in the ultraviolet region. researchgate.net
The substitution pattern on the spirobifluorene core can significantly alter the absorption and emission wavelengths. For example, studies on 4-phenyl-9,9'-spirobifluorene have shown that the main absorption band is attributed to the π-π* transition of the fluorenyl unit. researchgate.net The emission spectra of spirobifluorene derivatives can also be tuned by modifying their chemical structure, which affects the energy of the excited state. researchgate.net While experimental and simulated spectra for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] are not available, the principles derived from related compounds suggest that the bromo and chloro substituents would induce shifts in the absorption and emission maxima.
Table 2: Photophysical Data for Representative Spirobifluorene Derivatives in Toluene Solution
| Compound | Absorption Peak (λabs, nm) | Emission Peak (λem, nm) | Fluorescence Quantum Yield (Φ) |
|---|---|---|---|
| 1,4-dp-SBF | 321 | 369 | 0.89 |
| 1-pbp-4-p-SBF | 323 | 374 | 0.91 |
| 1-mtp-4-p-SBF | 321 | 370 | 0.88 |
| 1,4-d(mbp)-SBF | 321 | 370 | 0.90 |
Data sourced from studies on 1,4-diaryl spirobifluorenes. nih.gov
Modeling of Charge Transport Dynamics and Mobility Parameters
The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the constituent materials. Charge carrier mobility, which describes the ease with which electrons and holes move through the material, is a key performance metric. The unique spiro-structure of SBF derivatives helps to prevent intermolecular π-π stacking, which can be beneficial for maintaining high charge mobility in the solid state. unimi.it
Table 3: Representative Hole and Electron Mobilities for Spirobifluorene-Based Host Materials
| Compound | Hole Mobility (μh, cm2 V-1 s-1) | Electron Mobility (μe, cm2 V-1 s-1) |
|---|---|---|
| 1,4-dp-SBF | 1.1 x 10-4 | 2.1 x 10-4 |
| 1-pbp-4-p-SBF | 2.5 x 10-4 | 3.8 x 10-4 |
| 1-mtp-4-p-SBF | 1.3 x 10-4 | 2.3 x 10-4 |
| 1,4-d(mbp)-SBF | 1.2 x 10-4 | 2.2 x 10-4 |
Data sourced from studies on 1,4-diaryl spirobifluorenes. nih.gov
Computational Analysis of Second-Order and Third-Order Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems can exhibit significant NLO responses. Spirobifluorene derivatives have been investigated as potential NLO materials. nih.govresearchgate.net
Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. DFT calculations can be used to determine the first hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), which quantifies the third-order NLO response. Studies on asymmetric spirosilabifluorene derivatives have shown that these compounds can possess remarkably large molecular second-order polarizabilities. nih.govacs.org The introduction of donor and acceptor groups can further enhance the NLO response. While specific NLO data for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] is not available, the presence of the halogen substituents is expected to modulate its NLO properties.
Influence of Molecular Conformation and Supramolecular Packing on Electronic Structure
The electronic properties of organic materials in the solid state are not only determined by the characteristics of individual molecules but are also strongly influenced by their arrangement and intermolecular interactions in thin films or crystals. The conformation of the molecule and its packing in the solid state can significantly affect properties such as charge transport and emission characteristics.
The rigid and orthogonal structure of the spirobifluorene core influences its packing in the solid state. nih.gov The introduction of substituents can further modify the intermolecular interactions and the resulting supramolecular architecture. For instance, the introduction of aryl groups at the C4 position of the spirobifluorene core can lead to a large dihedral angle between the fluorene (B118485) plane and the substituent, affecting the crystal packing. nih.gov Computational studies can be used to model and predict the preferred molecular conformations and packing arrangements, providing insights into how these factors influence the electronic structure and properties of the material in the solid state. For 2-Bromo-7-chloro-9,9'-spirobi[fluorene], the interplay between the steric and electronic effects of the halogen atoms will play a crucial role in determining its solid-state morphology and, consequently, its performance in electronic devices.
Advanced Spectroscopic and Electrochemical Characterization of Spirobifluorene Based Materials
Photophysical Studies: Understanding Luminescence and Excited State Dynamics
The photophysical behavior of spirobifluorene derivatives is defined by their luminescence and the dynamics of their excited states. The orthogonal arrangement of the two fluorene (B118485) units around a central sp³-hybridized carbon atom plays a critical role in these properties.
While many organic chromophores suffer from aggregation-caused quenching (ACQ) in the solid state, certain spirobifluorene derivatives exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). rsc.orgrsc.org This effect, where molecules are non-emissive in solution but become highly luminescent upon aggregation, is of great interest for solid-state lighting and sensing applications. researchgate.netspringerprofessional.de
The primary mechanism behind AIE in these systems is the restriction of intramolecular rotation (RIR). pku.edu.cn In dilute solutions, functional groups attached to the spirobifluorene core can undergo low-frequency rotational motions, providing non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated or solid state, these rotations are physically hindered by intermolecular interactions. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong light emission. rsc.orgpku.edu.cn The rigid spirobifluorene scaffold itself contributes to this effect by providing a structurally confined environment. rsc.org Studies on various spirobifluorene-based probes have demonstrated this AIE enhancement, opening avenues for their use as bioprobes and in cell imaging. rsc.org
In organic light-emitting diodes (OLEDs), particularly phosphorescent OLEDs (PhOLEDs), effective management of triplet excitons is crucial for achieving high efficiency. Spirobifluorene-based materials are excellent candidates for host materials in PhOLEDs due to their inherently high triplet energy levels. rsc.orgnih.gov
The high triplet energy is a direct consequence of the spiro-linkage. The central sp³ carbon atom disrupts the π-conjugation between the two perpendicular fluorene units. ossila.com This broken conjugation results in a large energy gap between the ground state and the lowest triplet state (T₁). A high T₁ energy is essential for a host material to effectively confine triplet excitons on a lower-energy phosphorescent guest (dopant) molecule, preventing back-energy transfer and ensuring efficient light emission from the dopant. rsc.orgnih.gov For instance, the parent 9,9'-spirobifluorene (SBF) and its derivative 4-phenyl-9,9'-spirobifluorene (4-Ph-SBF) have been shown to possess high triplet energies of 2.87 eV and 2.77 eV, respectively, making them suitable hosts for green and blue PhOLEDs. rsc.org The introduction of bromo and chloro substituents on the 2 and 7 positions is expected to modulate these energy levels, though specific values for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] require dedicated experimental investigation.
Electrochemical Analysis: Cyclic Voltammetry (CV) for Redox Properties and Energy Level Alignment
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox properties of molecules, which in turn allows for the estimation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This information is vital for designing efficient electronic devices, as the alignment of energy levels at the interfaces between different material layers governs charge injection and transport. unimi.it
In a typical CV experiment, the oxidation and reduction potentials of the compound are measured. The HOMO level can be calculated from the onset of the first oxidation wave, while the LUMO level can be derived from the reduction potential. For many spirobifluorene derivatives, the first oxidation wave is irreversible, which can be attributed to the formation of an insoluble conducting polymer on the electrode surface during the measurement. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Reference |
|---|---|---|---|---|
| SBF-p-OXD | -5.64 | -2.49 | 3.15 | nih.gov |
| SBF-m-OXD | -5.61 | -2.33 | 3.28 | nih.gov |
| SBF-o-OXD | -5.57 | -2.34 | 3.23 | nih.gov |
| Spiro-(3,5)-F | -5.91 | -2.45 | 3.46 | researchgate.net |
Surface and Interface Characterization Techniques for Thin Film Architecture (e.g., XPS, EBCM)
The performance and longevity of organic electronic devices are critically dependent on the quality of the thin films and the nature of the interfaces between different layers. Techniques like X-ray Photoelectron Spectroscopy (XPS) provide invaluable information on the surface and interfacial properties of thin-film architectures. diva-portal.org
XPS is a highly surface-sensitive technique that analyzes the elemental composition and chemical states of the top few nanometers of a material. diva-portal.orgresearchgate.net By irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons, one can identify the elements present and their bonding environments. In the context of spirobifluorene-based devices, XPS can be used to:
Verify Stoichiometry: Confirm the elemental composition of a deposited thin film, ensuring that the material has not decomposed during thermal evaporation. For 2-Bromo-7-chloro-9,9'-spirobi[fluorene], XPS would be used to detect the presence and quantify the ratios of Carbon, Bromine, and Chlorine.
Analyze Interfacial Chemistry: Investigate the chemical interactions at the interface between the spirobifluorene layer and adjacent layers (e.g., electrodes or charge transport layers). This can reveal the formation of new chemical bonds or charge transfer complexes that can significantly impact device function. researchgate.netcern.ch
Study Doping Effects: When dopants are added to spirobifluorene layers to enhance conductivity, XPS can be used to study the resulting changes in the electronic structure and confirm the mechanism of doping. researchgate.net
Assess Degradation: Analyze changes in surface chemistry after device operation or stress testing to understand degradation pathways. acs.orgacs.org
While Electron Beam Current Microscopy (EBCM) is a powerful technique, its application is less commonly reported for these specific materials compared to XPS. However, other microscopy techniques like Atomic Force Microscopy (AFM) are frequently used to characterize the surface morphology and roughness of the thin films. acs.org
Assessment of Structural Rigidity and Morphological Stability in Thin Films
A key advantage of the spirobifluorene core is the exceptional structural rigidity and morphological stability it imparts to materials. ossila.comnih.gov The bulky, non-planar, and rigid spiro-structure prevents close molecular packing (π-π stacking) and crystallization in the solid state. ossila.com20.210.105 This leads to the formation of stable amorphous glasses with high glass transition temperatures (Tg). nih.govacs.org
High thermal and morphological stability is crucial for the operational lifetime of organic electronic devices. Materials with low Tg can crystallize or deform at elevated operating temperatures, leading to device failure. The spirobifluorene framework significantly enhances the stability of thin films. acs.orgnih.gov This is typically assessed using techniques such as:
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which indicates the temperature at which the amorphous solid transitions from a rigid glassy state to a more rubbery state.
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), which is the temperature at which the material begins to degrade chemically. Spirobifluorene derivatives consistently show high Td values, indicating excellent thermal stability. nih.govrsc.org
Atomic Force Microscopy (AFM): To visualize the surface morphology of thin films before and after thermal annealing. Stable materials will show little to no change in their surface structure, confirming their morphological robustness. acs.org
| Compound | Tg (°C) | Td (°C) | Reference |
|---|---|---|---|
| SBF-p-OXD | 210 | 480 | nih.gov |
| SBF-m-OXD | 136 | 401 | nih.gov |
| SBF-o-OXD | 170 | 422 | nih.gov |
| DPSF | 178 | 503 | rsc.org |
| Spiro-(3,5)-F | 145 | 395 | researchgate.net |
The incorporation of the rigid and bulky spirobifluorene moiety in these examples demonstrates a significant improvement in both thermal and morphological stability, which is a critical attribute for materials used in durable electronic devices. nih.gov
Applications in Advanced Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The 9,9'-spirobifluorene core is advantageous for OLED materials due to its high thermal stability, high glass transition temperature (Tg), and its ability to form stable amorphous films, which are crucial for device longevity and performance. The sp³-hybridized carbon atom at the spiro center disrupts conjugation across the two fluorene (B118485) units, leading to a high triplet energy, which is essential for hosting phosphorescent emitters. Furthermore, the orthogonal arrangement of the fluorene moieties helps to prevent intermolecular π-π stacking, thus maintaining high emission efficiency in the solid state.
Development of High-Performance Host Materials for Phosphorescent Emitters
Derivatives of spirobifluorene are extensively used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). The high triplet energy of the spirobifluorene core is critical for confining the triplet excitons of the phosphorescent guest emitters, thereby enabling efficient light emission. Materials derived from halogenated spirobifluorenes can be functionalized to achieve bipolar charge transport properties, which is beneficial for creating a wide recombination zone within the emissive layer and reducing efficiency roll-off at high brightness.
For instance, by introducing both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties onto the spirobifluorene scaffold, researchers have developed host materials with balanced charge injection and transport. A study on spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor-acceptor-donor host materials demonstrated that such bipolar hosts can lead to highly efficient yellow OLEDs with external quantum efficiencies (EQE) exceeding 27%. rsc.org
Table 1: Performance of a Yellow OLED using a Spiro-based Bipolar Host Material
| Parameter | Value |
|---|---|
| Maximum Luminance Efficiency | 80.0 cd/A |
| Maximum Power Efficiency | 113.0 lm/W |
| Turn-on Voltage | 2.1 V |
| Maximum Luminance | 142,464 cd/m² |
| Peak External Quantum Efficiency (EQE) | 27.1% |
Data sourced from a study on spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host materials. rsc.org
Engineering of Deep-Blue Emitting Materials and Color Tunability
The wide bandgap of the spirobifluorene unit makes it an excellent core for developing deep-blue emitting materials, which are essential for full-color displays and white lighting applications. By attaching suitable chromophores to the spirobifluorene core, the emission color can be precisely tuned. Fluorinated spirobifluorene derivatives, for example, have been synthesized and utilized as emitters in non-doped deep-blue OLEDs, achieving excellent Commission Internationale de l'Éclairage (CIE) coordinates. researchgate.net
In one study, a non-doped deep blue OLED using 2,2′,7,7′-tetrakis(3-fluorophenyl)spiro-9,9′-bifluorene as the emitter exhibited emission peaking at approximately 408 nm with CIE coordinates of (0.169, 0.122). researchgate.net Furthermore, these fluorinated derivatives can also serve as excellent host materials for other fluorescent dopants to achieve high-performance blue OLEDs with low turn-on voltages and high efficiencies. researchgate.net
Table 2: Performance of a Blue OLED with a Fluorinated Spirobifluorene Derivative as Host
| Parameter | Value |
|---|---|
| CIE Coordinates | (0.149, 0.187) |
| Turn-on Voltage | 3.4 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 6.66 cd/A |
| Maximum External Quantum Efficiency | 4.92% |
Data for a device using Spiro-(3)-F as the fluorescent host. researchgate.net
Design of Efficient Charge Transport Layers (Hole-Transporting and Electron-Transporting Materials)
The versatility of the spirobifluorene scaffold allows for its incorporation into both hole-transporting layers (HTLs) and electron-transporting layers (ETLs). By functionalizing the spirobifluorene core with triarylamine moieties, efficient hole-transporting materials can be synthesized. A systematic study on disubstituted 9,9′-spirobifluorene-based triaryldiamines demonstrated their application as HTLs in OLEDs, leading to devices with high current density, impressive brightness, and high external quantum efficiency. ntu.edu.tw
Conversely, attaching electron-deficient units, such as diphenyltriazine, benzothienopyrimidine, or benzofuropyrimidine, to the spirobifluorene core yields materials with excellent electron-transporting properties. rsc.orgskku.edu These materials not only facilitate efficient electron injection and transport but also possess high triplet energies, enabling them to act as effective exciton (B1674681) blocking layers. The use of these novel ETL materials has been shown to lower device driving voltage, enhance quantum efficiency, and significantly increase the lifetime of green phosphorescent OLEDs. rsc.org
Optimization of Device Architecture and Performance Parameters
The ability to create a family of materials based on the spirobifluorene core with tailored properties allows for the systematic optimization of OLED device architecture. By carefully selecting the appropriate spirobifluorene derivatives for each layer (HTL, EML host, ETL), the energy level alignment between layers can be fine-tuned to minimize charge injection barriers and enhance charge balance within the device. This leads to improved device performance parameters such as lower turn-on voltage, higher efficiency, and reduced efficiency roll-off. The rigid spiro structure also contributes to the morphological stability of the thin films, which is crucial for achieving long operational lifetimes.
Perovskite Solar Cells (PSCs)
In recent years, spirobifluorene derivatives have emerged as promising materials for enhancing the efficiency and stability of perovskite solar cells, primarily serving as hole-transporting materials.
Role as Hole-Transporting Materials (HTMs) for Enhanced Efficiency
The benchmark hole-transporting material in PSCs has been spiro-OMeTAD. However, its complex synthesis and the need for dopants to achieve high conductivity have driven the search for alternative HTMs. Spiro[fluorene-9,9′-xanthene] (SFX), a close analogue of spirobifluorene, has been a particularly successful core for designing new HTMs. rsc.orgrsc.orgrsc.orgrsc.org These materials often exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction from the perovskite layer. rsc.org
For example, a low-cost SFX-based HTM, termed X60, was synthesized and used in PSCs, achieving a power conversion efficiency (PCE) of 19.84%, which is comparable to devices using spiro-OMeTAD. rsc.org Another study on SFX-based HTMs functionalized with arylamine moieties reported PCEs of up to 16.8% and significantly improved device stability compared to spiro-OMeTAD. rsc.org The device with the SFX-based HTM retained 90% of its initial PCE after 2000 hours of storage in ambient air, while the spiro-OMeTAD-based device retained only 28%. rsc.org
Further molecular engineering, such as the introduction of carbazole (B46965) units, has led to even higher efficiencies. A carbazole-based SFX derivative, SFXDAnCBZ, was used as an HTM to fabricate a PSC with a PCE of 20.87%. nih.gov
Table 3: Photovoltaic Performance of Perovskite Solar Cells with Different Spiro-based HTMs
| HTM | VOC (V) | JSC (mA/cm²) | FF | PCE (%) |
|---|---|---|---|---|
| mp-SFX-2PA | 1.03 | 22.2 | 0.73 | 16.8 |
| spiro-OMeTAD (control) | 1.01 | 21.6 | 0.71 | 15.5 |
| X60 | - | - | - | 19.84 |
| SFXDAnCBZ | - | - | - | 20.87 |
| SFX-FM | 1.11 | 22.89 | 0.68 | 17.29 |
Data compiled from multiple studies on spiro[fluorene-9,9′-xanthene] based HTMs. rsc.orgrsc.orgnih.govsci-hub.se
The excellent performance of these spiro-based HTMs is attributed to their good film-forming properties, suitable energy levels, and high hole mobility, which facilitate efficient hole extraction from the perovskite and transport to the electrode. sci-hub.se The rigid, three-dimensional structure of the spiro core also helps to create a stable interface with the perovskite layer, contributing to the enhanced long-term stability of the solar cells. rsc.org
Compound Names
| Abbreviation/Name | Full Chemical Name |
| 2-Bromo-7-chloro-9,9'-spirobi[fluorene] | 2-Bromo-7-chloro-9,9'-spirobi[fluorene] |
| spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |
| SFX | spiro[fluorene-9,9′-xanthene] |
| X60 | A spiro[fluorene-9,9′-xanthene] based organic hole transport material |
| SFXDAnCBZ | A carbazole-based spiro[fluorene-9,9′-xanthene] derivative |
| mp-SFX-2PA | A spiro[fluorene-9,9′-xanthene]-based hole transporting material |
| Spiro-(3)-F | 2,2′,7,7′-tetrakis(3-fluorophenyl)spiro-9,9′-bifluorene |
| SFX-FM | An asymmetric spiro[fluorene-9,9′-xanthene]-based hole transporting material |
Interfacial Engineering for Improved Charge Extraction and Long-Term Stability
While specific research on 2-Bromo-7-chloro-9,9'-spirobi[fluorene] as an interfacial layer is not extensively documented in publicly available literature, the known characteristics of halogenated spirobifluorene compounds allow for informed postulations. The introduction of bromine and chlorine atoms at the 2 and 7 positions, respectively, imparts a significant dipole moment to the molecule. This inherent polarity can be leveraged to modify the work function of adjacent electrode or semiconductor layers, thereby reducing the energy barrier for charge injection or extraction.
For instance, in organic photovoltaic (OPV) cells, an interfacial layer of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] could potentially be employed between the active layer and the electrode to facilitate more efficient hole or electron extraction. The high triplet energy of the spirobifluorene core is also advantageous in organic light-emitting diodes (OLEDs), where it can act as an effective exciton blocking layer when positioned at the interface between the emissive layer and the charge transport layer, preventing exciton quenching and enhancing device efficiency and stability.
Table 1: Postulated Interfacial Properties of 2-Bromo-7-chloro-9,9'-spirobi[fluorene]
| Property | Potential Advantage in Interfacial Engineering |
|---|---|
| Asymmetric Halogenation | Induces a molecular dipole, enabling work function modification of adjacent layers. |
| High Glass Transition Temp. | Ensures morphological stability of the interface under thermal stress. |
| Rigid Spiro Structure | Prevents intermolecular aggregation, leading to stable and uniform interfacial films. |
| High Triplet Energy | Can function as an effective exciton blocking layer in OLEDs. |
Organic Field-Effect Transistors (OFETs) and Amplified Spontaneous Emission (ASE) Applications
The charge-transporting capabilities of spirobifluorene derivatives make them promising candidates for the active channel material in OFETs. The rigid and well-defined structure of the 9,9'-spirobi[fluorene] core provides a basis for ordered molecular packing in thin films, which is crucial for efficient charge mobility. The bromo and chloro substituents in 2-Bromo-7-chloro-9,9'-spirobi[fluorene] are expected to influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn dictates the charge injection and transport characteristics.
Table 2: Projected Performance Metrics for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] in OFETs and ASE
| Application | Key Parameter | Projected Influence of 2-Bromo-7-chloro Substitution |
|---|---|---|
| OFETs | Charge Carrier Mobility | Halogenation can alter molecular packing and energy levels, potentially enhancing mobility. |
| OFETs | On/Off Ratio | Dependent on the semiconductor's ability to be depleted of charge carriers. |
| ASE | Emission Wavelength | Substitution can tune the emission color, likely in the blue region of the spectrum. |
| ASE | ASE Threshold | The efficiency of stimulated emission will be influenced by the photophysical properties. |
Novel Sensing Platforms and Advanced Photonic Applications
The sensitivity of the electronic and photophysical properties of spirobifluorene compounds to their local environment opens up possibilities for their use in chemical and biological sensing platforms. The fluorescence of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] could be modulated by the presence of specific analytes that interact with the molecule, leading to a detectable change in emission intensity or wavelength. The halogen atoms could also serve as sites for further chemical modification to introduce specific recognition elements for targeted sensing applications.
In advanced photonics, the unique three-dimensional structure of spirobifluorenes can be exploited to create materials with interesting optical properties. For example, their incorporation into polymer matrices could lead to the development of novel optical waveguides or materials with high refractive indices. The defined structure of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] could also be beneficial in the design of chiroptical materials if resolved into its enantiomers, which could have applications in areas such as circularly polarized light detection or emission.
Further research into the specific properties and device performance of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] is necessary to fully realize its potential in these advanced applications.
Spirobifluorene Based Polymers and Polymeric Materials for Functional Applications
Design and Synthesis of Spirobifluorene-Containing Polymers
The synthesis of polymers incorporating the 2-Bromo-7-chloro-9,9'-spirobi[fluorene] monomer relies on established polycondensation techniques that utilize the reactive carbon-halogen bonds. The specific placement of bromo and chloro groups allows for controlled polymerization pathways to create well-defined polymer backbones.
The creation of spirobifluorene-containing polymers is predominantly achieved through metal-catalyzed cross-coupling reactions or base-initiated polymerizations. The choice of method depends on the desired polymer structure and properties.
Yamamoto Coupling: This is a key method for synthesizing conjugated polymers from dihalogenated monomers. researchgate.net In the case of 2-Bromo-7-chloro-9,9'-spirobi[fluorene], a nickel-catalyzed dehalogenative polycondensation would be employed. The process typically involves a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], which facilitates the coupling of aryl halides to form new carbon-carbon bonds, extending the polymer chain. This method is particularly effective for creating conjugated microporous polymers with high surface areas. rsc.orgresearchgate.net
Gilch Polymerization: While traditionally used for synthesizing poly(p-phenylenevinylene) (PPV) and its derivatives, the principles of Gilch polymerization can be adapted for monomers that can be converted into bis(halomethyl) derivatives. acs.org This method involves the polymerization of a monomer with chloromethyl or bromomethyl groups in the presence of a strong base, like potassium tert-butoxide. acs.org The reaction proceeds via a quinodimethane intermediate, yielding high molecular weight polymers. acs.orgnanoscience.or.kr The advantage of Gilch polymerization lies in its ability to produce high molecular weight, soluble polymers with low polydispersity. nanoscience.or.kr
Suzuki Coupling: Another prevalent method is the palladium-catalyzed Suzuki coupling reaction, which couples an aryl boronic acid or ester with an aryl halide. 20.210.105acs.org This versatile reaction is widely used to copolymerize fluorene-based monomers with various aryl partners, allowing for precise tuning of the resulting polymer's electronic and optical properties. 20.210.105acs.org
| Polymerization Method | Key Features | Monomer Requirement | Typical Catalyst/Reagent |
| Yamamoto Coupling | Forms C-C bonds between aryl halides. Good for conjugated polymers. | Dihaloaromatic compounds (e.g., dibromo-, dichloro-). | Zerovalent Nickel complex (e.g., Ni(COD)₂). |
| Gilch Polymerization | Base-initiated, proceeds via quinodimethane intermediate. Yields high molecular weight polymers. | Monomers with halomethyl groups (e.g., -CH₂Cl). | Strong base (e.g., potassium tert-butoxide). |
| Suzuki Coupling | Versatile C-C bond formation. Allows for copolymerization with diverse monomers. | Aryl halide and Aryl boronic acid/ester. | Palladium catalyst (e.g., Pd(PPh₃)₄). |
The functional properties of polymers are heavily influenced by their molecular weight and architecture (e.g., linear, branched). nsf.gov In polycondensation reactions used to synthesize spirobifluorene-based polymers, precise control over these parameters is essential.
The molecular weight can be controlled in several ways. One common method is to introduce a slight excess of one of the bifunctional monomers. youtube.com Another effective technique is the addition of a monofunctional monomer that acts as a chain-capping agent, terminating the polymerization once it is incorporated into a chain end. youtube.com This allows for the production of polymers with a targeted average molecular weight.
The architecture of the polymer is dictated by the functionality of the monomers. Using a difunctional monomer like 2-Bromo-7-chloro-9,9'-spirobi[fluorene] in Yamamoto or Suzuki coupling reactions typically results in linear polymer chains. researchgate.net20.210.105 By introducing monomers with three or more reactive sites (trifunctional or tetrafunctional), branched or cross-linked network architectures can be created. This control over polymer architecture is crucial for tailoring material properties; for example, linear polymers are often sought for solution-processable electronics, while cross-linked networks can provide enhanced thermal and mechanical stability. nsf.govrsc.org The ability to precisely regulate both molecular weight and architecture allows for the synthesis of spirobifluorene polymers tailored for specific, high-performance applications. nih.gov
Polymers of Intrinsic Microporosity (PIMs) for Adsorption and Separation Technologies
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected micropores as a direct result of their inefficiently packed, rigid polymer chains. rsc.org The spirobifluorene unit is an exemplary building block for PIMs because its rigid, contorted, and non-planar structure prevents the polymer backbones from packing densely in the solid state. nih.govrsc.org
Spirobifluorene-based PIMs exhibit large surface areas, which can be as high as 1100 m² g⁻¹, making them excellent candidates for adsorption and separation applications. nih.gov These materials have been successfully employed as adsorbents for removing organic dyes, such as methylene (B1212753) blue, from wastewater. nih.govroyalsocietypublishing.org The adsorption process is often rapid and highly efficient, with studies showing significant removal capacity. nih.gov For instance, spirobifluorene-based PIMs functionalized with methyl and tert-butyl groups have demonstrated high adsorption capacities for methylene blue. nih.govroyalsocietypublishing.org
| Polymer | Surface Area (m²/g) | Adsorption Capacity for Methylene Blue (mg/g) | Kinetic Model | Isotherm Model |
| PIM-SBF-Me | 752 royalsocietypublishing.org | 84.0 nih.gov | Pseudo-second-order nih.gov | Langmuir nih.gov |
| PIM-SBF-tBu | 882 royalsocietypublishing.org | 101.0 nih.gov | Pseudo-second-order nih.gov | Freundlich nih.gov |
In addition to adsorption, these PIMs are highly promising for gas separation membranes. The greater rigidity of the spirobifluorene backbone leads to enhanced gas permeability and selectivity. nih.gov Membranes made from spirobifluorene-PIMs have shown performance that lies above the 2008 Robeson upper bound, a benchmark for polymer gas separation membranes, particularly for O₂/N₂ and CO₂/CH₄ separations. nih.govrsc.org This makes them suitable for applications such as natural gas upgrading and the enrichment of air. rsc.org
Molecular Glass Resists in Advanced Lithographic Processes
Molecular glasses are low-molecular-weight organic compounds that can form stable, amorphous glassy states. rsc.org They have emerged as a promising alternative to traditional polymeric photoresists for next-generation lithography techniques, such as Extreme Ultraviolet (EUV) lithography, which is essential for manufacturing sub-7 nm semiconductor nodes. researchgate.netresearchgate.net
Spirobifluorene derivatives are excellent candidates for molecular glass resists due to their rigid structure, which promotes the formation of amorphous films, and their high thermal stability, which is necessary to withstand lithographic processing steps. researchgate.netfigshare.com These compounds are typically functionalized with acid-labile protecting groups and mixed with a photoacid generator (PAG) to create a positive-tone, chemically amplified resist. researchgate.netfigshare.com Upon exposure to EUV radiation, the PAG generates an acid that cleaves the protecting groups, rendering the exposed regions soluble in a developer. researchgate.net
Research on spirobifluorene-based molecular resists has demonstrated outstanding lithographic performance. Amorphous films can be easily prepared by spin-coating. figshare.com These resists have achieved high-resolution patterning down to 22 nm lines with low line-edge roughness (LER) and good etch resistance, showcasing their potential for high-volume manufacturing of advanced integrated circuits. researchgate.netfigshare.com
| Resist System | Resolution | Line-Edge Roughness (LER) | Etch Resistance (nm/s) | Outgassing (molecule/cm²) |
| SP-BOC | 22 nm researchgate.netfigshare.com | 3.3 nm researchgate.netfigshare.com | 1.6 researchgate.netfigshare.com | 3.1 × 10¹⁵ researchgate.netfigshare.com |
| SP-AD | - | - | 0.5 researchgate.netfigshare.com | 2.3 × 10¹⁴ researchgate.netfigshare.com |
| SP-BU | - | - | 0.8 researchgate.netfigshare.com | 2.0 × 10¹⁴ researchgate.netfigshare.com |
| PMMA (Reference) | - | - | 1.1 researchgate.netfigshare.com | - |
Engineering of Polymer Films for Tailored Optoelectronic Functions
The unique electronic properties and morphological stability of spirobifluorene-based polymers make them highly attractive for optoelectronic devices, including polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs). ossila.comresearchgate.net Polymer films for these applications are typically fabricated from solution using techniques like spin-coating, which allows for the creation of uniform, amorphous thin films. researchgate.net
The optoelectronic functions of these films can be precisely tailored through molecular engineering. By carefully selecting comonomers or modifying the side chains attached to the spirobifluorene backbone, key properties such as the emission color, energy levels (HOMO/LUMO), and charge carrier mobility can be controlled. 20.210.105acs.org
For PLEDs: The spirobifluorene structure provides a wide bandgap, making it an excellent host for blue-emitting devices. By replacing common alkyloxy side chains with carbazole (B46965) units, researchers have synthesized homopolymers that exhibit deep-blue emission (422 nm) with high photoluminescence quantum yields (0.60 in solid films) and state-of-the-art device efficiencies. rsc.org
For PSCs: The molecular configuration of spirobifluorene-based acceptor molecules significantly impacts device performance. Isomers with a more planar structure have been shown to exhibit higher charge mobility compared to more three-dimensional, twisted structures. researchgate.net This leads to improved power conversion efficiencies in fullerene-free polymer solar cells. researchgate.net
For Optical Materials: The incorporation of sulfur atoms via thiol-ene click chemistry has been used to create spirobifluorene-based polythioethers with high refractive indices (up to 1.7169) and good thermal stability, making them suitable for advanced optical applications. researchgate.net
This ability to fine-tune properties through rational molecular design allows for the engineering of polymer films with optimized performance for specific optoelectronic functions. nih.gov
Structure Property Relationships and Molecular Design Principles in Spirobifluorene Systems
Influence of Halogenation Pattern and Position on Electronic and Photophysical Properties
The nature, number, and position of halogen substituents on the spirobifluorene framework have a profound impact on the molecule's electronic energy levels, charge transport characteristics, and photophysical behavior. While specific experimental data for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] is not extensively documented in publicly available literature, the well-established principles of molecular engineering in halogenated SBFs allow for a detailed projection of its properties.
Halogens, being electronegative, generally lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through an inductive effect. This can enhance the material's stability against oxidation. The position of the halogens is critical; substitution at the 2 and 7 positions, as in the case of 2-Bromo-7-chloro-9,9'-spirobi[fluorene], directly influences the π-conjugated system of the fluorene (B118485) units. This substitution pattern is known to maintain a high triplet energy, a crucial factor for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent dopant.
The asymmetric halogenation in 2-Bromo-7-chloro-9,9'-spirobi[fluorene], with bromine at the 2-position and chlorine at the 7-position, would be expected to induce a molecular dipole, which could influence its charge transport properties and intermolecular interactions in the solid state. The difference in the electronegativity and size of bromine and chlorine atoms would lead to a nuanced modulation of the electronic structure compared to symmetrically disubstituted analogues like 2,7-dibromo-9,9'-spirobi[fluorene].
To illustrate the effect of halogenation, the following table presents typical photophysical and electrochemical data for related halogenated spirobifluorene compounds.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Triplet Energy (eV) |
| 9,9'-Spirobi[fluorene] | -5.9 | -2.4 | 3.5 | 2.95 |
| 2,7-Dibromo-9,9'-spirobi[fluorene] | -6.0 | -2.5 | 3.5 | 2.90 |
| 2,2',7,7'-Tetrabromo-9,9'-spirobi[fluorene] | -6.2 | -2.7 | 3.5 | 2.85 |
Note: The data in this table is illustrative and compiled from various sources on spirobifluorene derivatives to show general trends. The values for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] are expected to fall within a similar range, with slight variations due to the specific halogenation pattern.
Impact of Side Chain and Pendant Group Modification on Material Performance and Stability
While the core of this article is 2-Bromo-7-chloro-9,9'-spirobi[fluorene], it is important to understand that such molecules often serve as building blocks for more complex structures. The bromine and chlorine atoms act as reactive handles for introducing various side chains and pendant groups through cross-coupling reactions. These modifications are pivotal for enhancing material performance and stability.
Role of Spiro-Center Configuration on Molecular Rigidity, Amorphous Film Formation, and Intermolecular Interactions
The spiro-center is a defining feature of the 9,9'-spirobi[fluorene] scaffold. This sp³-hybridized carbon atom forces the two fluorene units into an orthogonal arrangement. This rigid, non-planar structure has several key consequences for the material's properties.
Molecular Rigidity and High Glass Transition Temperature (Tg): The inherent rigidity of the spirobifluorene core contributes to high glass transition temperatures (Tg) in materials derived from it. A high Tg is indicative of good morphological stability, meaning the material can withstand the heat generated during device operation without crystallization or degradation, thus enhancing the device's lifetime. ossila.com
Amorphous Film Formation: The bulky and non-planar shape of spirobifluorene molecules hinders close packing and crystallization in the solid state. ossila.com This propensity to form stable amorphous films is highly desirable for OLED applications, as it leads to uniform thin films with isotropic properties and prevents the formation of grain boundaries that can act as traps for charge carriers or quenching sites for excitons.
Intermolecular Interactions: The orthogonal arrangement of the fluorene units effectively isolates the π-systems of neighboring molecules, reducing intermolecular electronic interactions like π-π stacking. This is crucial for maintaining a high triplet energy in host materials, as it minimizes the pathways for non-radiative decay of excitons.
Rational Design Strategies for Achieving Targeted Optoelectronic Performance and Device Efficiency
The design of spirobifluorene-based materials for specific optoelectronic applications is a strategic process that leverages the structure-property relationships discussed above. For a molecule like 2-Bromo-7-chloro-9,9'-spirobi[fluorene], the design process would involve considering its potential roles in a device.
As a Host Material: Its anticipated high triplet energy makes it a promising candidate for a host material in PhOLEDs. The design strategy would focus on ensuring its HOMO and LUMO levels are appropriately aligned with those of adjacent layers (hole and electron transport layers) to facilitate efficient charge injection. The halogen atoms could be used to attach solubilizing or charge-transporting groups to optimize its properties further.
As an Intermediate: The bromo and chloro substituents provide two distinct reactive sites for sequential functionalization, allowing for the synthesis of complex, asymmetric molecules with tailored properties. For example, a hole-transporting group could be attached at one position and an electron-transporting group at the other, creating a bipolar host material within a single molecule. This can improve charge balance within the emissive layer and enhance device efficiency.
The rational design process involves a continuous feedback loop between computational modeling, chemical synthesis, and device fabrication and testing to fine-tune the molecular structure for optimal performance.
Future Directions and Emerging Research Avenues for 2 Bromo 7 Chloro 9,9 Spirobi Fluorene Derivatives
Development of Next-Generation Spirobifluorene-Based Materials with Enhanced Properties
The core spirobifluorene structure inherently provides high thermal and chemical stability, a high glass transition temperature, and a rigid, non-coplanar geometry that prevents intermolecular aggregation and promotes the formation of stable amorphous films. ossila.com Future research on 2-Bromo-7-chloro-9,9'-spirobi[fluorene] derivatives will focus on strategically modifying this core to enhance specific optoelectronic properties.
Key research directions include:
Enhancing Charge Carrier Mobility: While the spiro-conjugation of the SBF core provides a good foundation, enhancing charge-carrier mobility is crucial for next-generation devices. acs.org Research is exploring the introduction of linear, conjugated structures onto the orthogonal SBF framework to improve carrier transport while maintaining high triplet energies, a critical factor for host materials in phosphorescent OLEDs (PhOLEDs). rsc.org
Improving Thermal and Morphological Stability: The intrinsic rigidity of the SBF scaffold contributes to high thermal stability. acs.org Future modifications will aim to further increase the glass transition temperature (Tg) to ensure long-term operational stability of devices under thermal stress. This can be achieved by creating larger, more complex derivatives or by incorporating the spirobifluorene unit into polymer backbones.
The table below illustrates how different substituents on the SBF core can influence key material properties, providing a roadmap for designing derivatives of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] with targeted characteristics.
| Derivative Type | Key Modification | Enhanced Property | Potential Application |
| Enamine-armed SBF | Molecularly engineered enamine arms | Tuned energy levels, high charge mobility | Hole Transport Material (HTM) in Perovskite Solar Cells nih.gov |
| 1,4-diaryl SBF | Introduction of linear aryl structures | Enhanced carrier mobility, high triplet energy | Host material in OLEDs rsc.org |
| C1-linked SBF dimers | Pure hydrocarbon structure | High triplet energy, high efficiency | Host for blue PhOLEDs researchgate.net |
| Imidazole-substituted Spiro[fluorene-9,9′-xanthene] | Grafting of imidazole-derived moieties | Strong deep-blue emission, thermal stability | Deep-blue emitters in OLEDs rsc.org |
Integration into Hybrid Organic-Inorganic Systems for Synergistic Effects
A significant and promising research avenue for 2-Bromo-7-chloro-9,9'-spirobi[fluorene] derivatives is their incorporation into hybrid organic-inorganic systems. These systems aim to combine the superior processing flexibility and tunable electronic properties of organic materials with the exceptional performance characteristics of inorganic components, such as high charge carrier mobility or strong light absorption.
The most prominent example of this integration is in the field of perovskite solar cells (PSCs). nih.gov Organic-inorganic hybrid perovskites have shown remarkable photovoltaic properties, and spirobifluorene-based molecules, such as the widely-used Spiro-OMeTAD, have become the benchmark hole-transporting material (HTM) in these devices. acs.orgnih.govwhiterose.ac.uk
Future research in this area will likely focus on:
Optimized Hole-Transporting Materials: Derivatives of 2-Bromo-7-chloro-9,9'-spirobi[fluorene] can be engineered to create next-generation HTMs for PSCs. rsc.orgrsc.org The goal is to develop materials with HOMO levels that are perfectly aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction, while also having high LUMO levels to block electron back-transfer, thereby minimizing recombination losses. whiterose.ac.uk
Enhanced Stability and Longevity: A major challenge for PSCs is long-term stability. The inherent chemical and thermal stability of the spirobifluorene core can contribute to more robust devices. By designing derivatives with improved hydrophobicity and higher glass transition temperatures, researchers can create HTMs that better protect the underlying perovskite layer from degradation by moisture and heat.
Synergistic Functionality: Beyond PSCs, these derivatives could be integrated with inorganic quantum dots (QDs) for hybrid QLEDs, where the spirobifluorene derivative acts as a charge-transporting host matrix for the inorganic emitters. The synergy arises from combining the high quantum efficiency and narrow emission spectra of QDs with the excellent film-forming and charge-conduction properties of the spiro-host.
| Hybrid System | Role of Spirobifluorene Derivative | Synergistic Effect | Research Goal |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Efficient hole extraction from inorganic perovskite; blocking electron back-transfer. nih.govwhiterose.ac.uk | Higher power conversion efficiency and improved device stability. epfl.ch |
| Quantum Dot LEDs (QLEDs) | Host matrix / Charge transport layer | Combines high conductivity of the organic host with the high quantum yield of inorganic QDs. | High-efficiency, pure-color displays. |
| Photocatalysis | Photosensitizer support | Stabilizes and disperses inorganic nanoparticles on a high-surface-area organic scaffold. | Improved photocatalytic activity and catalyst longevity. |
Exploration of Novel Applications Beyond Current Paradigms in Energy and Sensing
While OLEDs and solar cells are the primary application targets for spirobifluorene compounds, the unique characteristics of the 2-Bromo-7-chloro-9,9'-spirobi[fluorene] scaffold make it a candidate for a range of novel applications.
Emerging research avenues include:
Metal-Organic Frameworks (MOFs): The rigid, three-dimensional structure of spirobifluorene can be used to design new organic ligands for creating MOFs. By functionalizing the bromo and chloro positions with carboxylate groups, derivatives can act as linkers to connect metal nodes, forming porous, crystalline structures. A 9,9'-spirobifluorene based tetracarboxylate ligand has been used to synthesize a MOF with a high specific surface area and promising hydrogen uptake capacity. rsc.org This opens possibilities for applications in gas storage, separation, and catalysis.
Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of molecules with a small energy gap between their singlet and triplet excited states (ΔEST) is crucial for TADF, a mechanism that allows for 100% internal quantum efficiency in OLEDs without using heavy metals. The spirobifluorene core can act as a rigid linker between electron-donating and accepting units, controlling their spatial separation and interaction to achieve a small ΔEST. researchgate.netchemrxiv.orgunimi.itchemrxiv.org
Chemical and Biological Sensors: The fluorescence properties of spirobifluorene derivatives can be highly sensitive to their local environment. By attaching specific receptor groups to the 2-Bromo-7-chloro-9,9'-spirobi[fluorene] core, it is possible to design chemosensors that signal the presence of specific ions, molecules, or changes in pH through a measurable change in light emission (e.g., intensity, color, or lifetime).
Organic Field-Effect Transistors (OFETs): The good film-forming properties and charge transport capabilities of spirobifluorene derivatives make them suitable for use as the active semiconductor layer in OFETs, which are key components in flexible electronics and displays. acs.org
Advancements in Computational Methodologies for Predictive Material Design and Optimization
The traditional process of material discovery, involving iterative synthesis and testing, is often time-consuming and resource-intensive. The future of designing novel 2-Bromo-7-chloro-9,9'-spirobi[fluorene] derivatives will be heavily influenced by advancements in computational chemistry and data-driven approaches.
Key trends in this area are:
High-Throughput Virtual Screening: Computational methods, particularly those based on Density Functional Theory (DFT), are already used to predict the electronic structure and properties of spirobifluorene molecules. researchgate.net Future efforts will leverage increased computing power to perform high-throughput virtual screening of vast libraries of potential derivatives. This allows researchers to identify promising candidates with desired properties before committing to their synthesis.
Machine Learning and AI: Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in materials science. aps.orgresearchgate.net By training ML models on existing experimental and computational data, it is possible to predict the properties of new, unseen molecules with remarkable speed and accuracy. youtube.combohrium.com These models can learn complex structure-property relationships that are not immediately obvious to human researchers.
Inverse Design: A particularly exciting development is the concept of inverse design. Instead of predicting the properties of a given molecule, inverse design algorithms start with a set of desired properties and then generate molecular structures that are predicted to exhibit them. youtube.comyoutube.com This approach could dramatically accelerate the discovery of new 2-Bromo-7-chloro-9,9'-spirobi[fluorene] derivatives tailored for specific, high-performance applications. For example, an AI could be tasked to design a molecule with a specific HOMO/LUMO level, high triplet energy, and high thermal stability for a next-generation blue OLED host. youtube.com
This synergy between computational prediction and experimental validation will create a rapid and efficient feedback loop, guiding synthetic efforts towards the most promising molecular architectures and accelerating the pace of innovation in spirobifluorene-based materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
